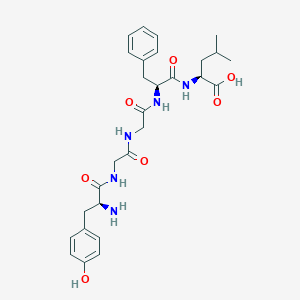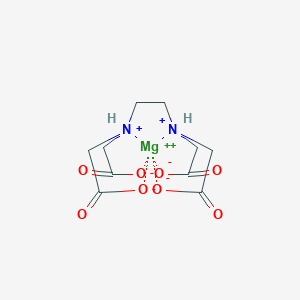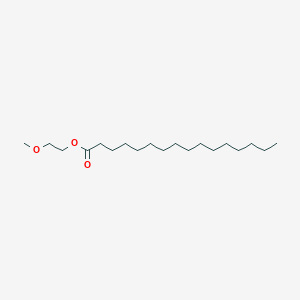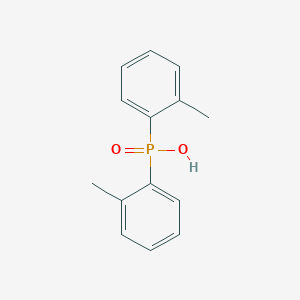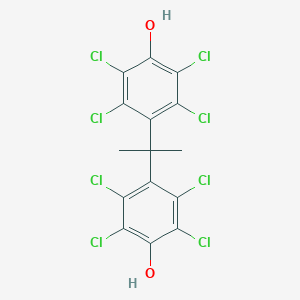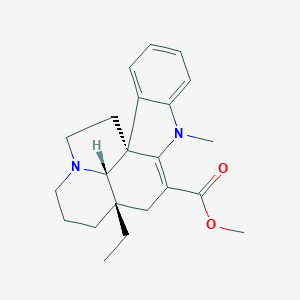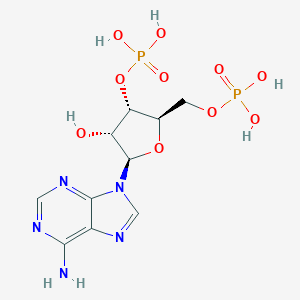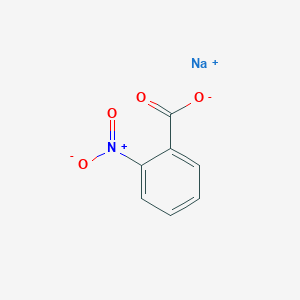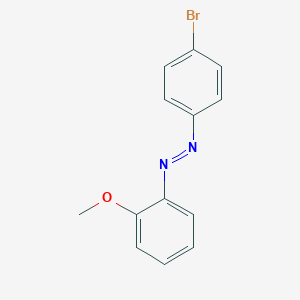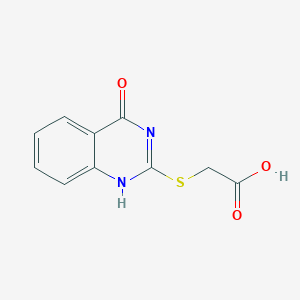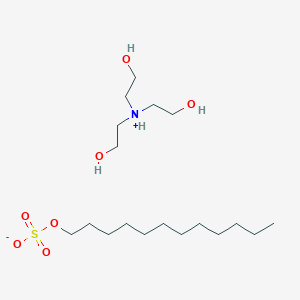
Triethanolamine lauryl sulfate
Übersicht
Beschreibung
Triethanolamine lauryl sulfate, also known as Tea-Lauryl Sulfate, is an anionic surfactant commonly used in cosmetics and personal care products . It acts as a cleansing and foaming agent in different formulations . It is produced from the sulfation of fatty alcohol via continuous SO3 process .
Synthesis Analysis
Tea-Lauryl Sulfate is synthesized by the reaction between lauryl alcohol and triethanolamine, forming an intermediate compound. This compound is then sulfated by treating it with sulfuric acid, resulting in the final Tea-Lauryl Sulfate product . Triethanolamine (TEA) is produced from the reaction of ethylene oxide with aqueous ammonia .Molecular Structure Analysis
The empirical formula of Triethanolamine lauryl sulfate is C18H41NO7S, and its molecular weight is 415.59 . The SMILES string representation is OCCN(CCO)CCO.CCCCCCCCCCCCOS(O)(=O)=O .Chemical Reactions Analysis
Triethanolamine (TEA) can be reacted with lauryl sulfate to form the foaming base surfactant used in hair shampoos . Fatty acids neutralized with TEA are excellent emulsifiers for oil-in-water emulsions such as gel-type industrial hand cleaners, aerosol shave creams, and hand and body lotions .Physical And Chemical Properties Analysis
Triethanolamine lauryl sulfate is a liquid with a special odor . It is colorless to light yellow in color . The pH of a 10% aqueous solution at 20°C is 6.5-7.5 . Its density at 25°C is 1.035±0.015 (gr/cm3) .Wissenschaftliche Forschungsanwendungen
Detergents
Scientific Field
Industrial Chemistry
Application Summary
TEA-Lauryl Sulfate is used in the production of detergents . It imparts a reserve alkalinity to the laundry bath, which is essential for efficient cleaning .
Methods of Application
TEA-Lauryl Sulfate is added to the detergent formulation where it acts as an effective oil and anti-redeposition agent .
Results or Outcomes
The use of TEA-Lauryl Sulfate in detergents enhances the cleaning efficiency by providing reserve alkalinity and preventing redeposition of dirt .
Personal Care Products
Scientific Field
Cosmetology
Application Summary
TEA-Lauryl Sulfate is widely used in personal care products, particularly in hair shampoos and skin care products .
Methods of Application
In hair shampoos, TEA may be reacted with lauryl sulfate to form the foaming base surfactant . In skin care products, fatty acids neutralized with TEA are excellent emulsifiers for oil-in-water emulsions .
Results or Outcomes
The use of TEA-Lauryl Sulfate in personal care products results in improved foaming and emulsifying properties, enhancing the overall product performance .
Textile Finishing
Scientific Field
Textile Engineering
Application Summary
TEA-Lauryl Sulfate is used in textile finishing processes .
Methods of Application
TEA is used as reaction intermediates for the preparation of durable press fabric finishes and softeners . It is also used in the preparation of vat printing pastes .
Results or Outcomes
The use of TEA-Lauryl Sulfate in textile finishing enhances the durability and softness of the fabric .
Concrete Additives
Scientific Field
Civil Engineering
Application Summary
TEA-Lauryl Sulfate is used as an intermediate in concrete additives .
Methods of Application
It is used as a component of cement grinding aids .
Results or Outcomes
The use of TEA-Lauryl Sulfate in concrete additives improves the efficiency of cement grinding process .
Oil Well Chemicals
Scientific Field
Petroleum Engineering
Application Summary
TEA-Lauryl Sulfate is used in oil well chemicals .
Methods of Application
It is used as a “down hole” chemical in oil wells .
Results or Outcomes
The use of TEA-Lauryl Sulfate in oil well chemicals helps in improving the efficiency of oil extraction .
Metalworking
Scientific Field
Metallurgical Engineering
Application Summary
TEA-Lauryl Sulfate is used in metalworking to prevent corrosion .
Methods of Application
It is applied to the metal surfaces during the metalworking process .
Results or Outcomes
The use of TEA-Lauryl Sulfate in metalworking helps in preventing corrosion, thereby enhancing the lifespan and quality of metal products .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
TEA-Lauryl Sulfate is used in organic synthesis as a base, usually in the creation of esters and amides from acyl chlorides .
Methods of Application
It is typically used in a reaction where an acyl chloride is converted to an ester or an amide .
Results or Outcomes
The use of TEA-Lauryl Sulfate in organic synthesis helps in the efficient production of esters and amides .
Photographic Chemicals
Scientific Field
Photography
Application Summary
TEA-Lauryl Sulfate is used as an intermediate in the production of photographic chemicals .
Methods of Application
It is used in the formulation of chemicals used in photography .
Results or Outcomes
The use of TEA-Lauryl Sulfate in photographic chemicals enhances the quality of the photographs .
Adhesives
Scientific Field
Material Science
Application Summary
TEA-Lauryl Sulfate is used as an intermediate in the production of adhesives .
Methods of Application
It is used in the formulation of adhesives .
Results or Outcomes
The use of TEA-Lauryl Sulfate in adhesives improves the bonding strength .
Rubber Chemicals
Scientific Field
Polymer Science
Application Summary
TEA-Lauryl Sulfate is used as an intermediate in the production of rubber chemicals .
Methods of Application
It is used in the formulation of chemicals used in rubber processing .
Results or Outcomes
The use of TEA-Lauryl Sulfate in rubber chemicals enhances the properties of the rubber .
Agricultural Chemicals
Scientific Field
Agriculture
Application Summary
TEA-Lauryl Sulfate is used as an intermediate in the production of agricultural chemicals .
Methods of Application
It is used in the formulation of chemicals used in agriculture .
Results or Outcomes
The use of TEA-Lauryl Sulfate in agricultural chemicals enhances the effectiveness of the chemicals .
Urethane Foams
Application Summary
TEA-Lauryl Sulfate is used as a catalyst that promotes stability during the reaction process in the manufacture of flexible and rigid urethane foams .
Methods of Application
It is used in the reaction process of manufacturing urethane foams .
Results or Outcomes
The use of TEA-Lauryl Sulfate in the manufacture of urethane foams enhances the stability and quality of the foams .
Emulsifier in Cosmetics and Medicine
Scientific Field
Cosmetology and Medicine
Application Summary
TEA-Lauryl Sulfate is used as an emulsifier in cosmetics and medicine . It helps to form stable mixtures of oils and water, which is particularly useful in products like lotions and creams .
Methods of Application
TEA-Lauryl Sulfate is added to the product formulation where it acts as an emulsifier, helping to prevent the oil and water components from separating .
Results or Outcomes
The use of TEA-Lauryl Sulfate as an emulsifier improves the stability and consistency of cosmetic and medical products .
Laboratory and Amateur Photography
Application Summary
TEA-Lauryl Sulfate is used in the laboratory and in amateur photography . It is used as a component in the development process .
Methods of Application
TEA-Lauryl Sulfate is mixed with the photographic chemicals during the development process .
Results or Outcomes
The use of TEA-Lauryl Sulfate in photography enhances the development process, resulting in high-quality photographs .
Holography
Scientific Field
Physics
Application Summary
TEA-Lauryl Sulfate is used in holography . It is used as a component in the process of creating holograms .
Methods of Application
TEA-Lauryl Sulfate is mixed with the holographic chemicals during the hologram creation process .
Results or Outcomes
The use of TEA-Lauryl Sulfate in holography enhances the hologram creation process, resulting in high-quality holograms .
Electroless Plating
Application Summary
TEA-Lauryl Sulfate is used in electroless plating . It is used as a component in the plating process .
Methods of Application
TEA-Lauryl Sulfate is mixed with the plating chemicals during the plating process .
Results or Outcomes
The use of TEA-Lauryl Sulfate in electroless plating enhances the plating process, resulting in high-quality plating .
Ultrasonic Testing
Scientific Field
Nondestructive Testing
Application Summary
TEA-Lauryl Sulfate is used in ultrasonic testing . It is used as a component in the testing process .
Methods of Application
TEA-Lauryl Sulfate is mixed with the testing chemicals during the ultrasonic testing process .
Results or Outcomes
The use of TEA-Lauryl Sulfate in ultrasonic testing enhances the testing process, resulting in accurate and reliable results .
Aluminium Soldering
Application Summary
TEA-Lauryl Sulfate is used in aluminium soldering . It is used as a component in the soldering process .
Methods of Application
TEA-Lauryl Sulfate is mixed with the soldering chemicals during the aluminium soldering process .
Results or Outcomes
The use of TEA-Lauryl Sulfate in aluminium soldering enhances the soldering process, resulting in high-quality soldering .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKFHQMONDVVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S.C6H15NO3, C18H41NO7S | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027076 | |
| Record name | Dodecyl sulfate triethanolamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline] | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethanolamine lauryl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHANOLAMINE LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Triethanolamine lauryl sulfate | |
Color/Form |
LIQUID OR PASTE | |
CAS RN |
139-96-8 | |
| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethanolamine lauryl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanolamine lauryl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl sulfate triethanolamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-hydroxyethyl)ammonium dodecylsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHANOLAMINE LAURYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8458C1KAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHANOLAMINE LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



